molecular formula C11H21NO6 B14494947 N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide CAS No. 63573-30-8

N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide

Cat. No.: B14494947
CAS No.: 63573-30-8
M. Wt: 263.29 g/mol
InChI Key: UENBKIBBXMYQCS-UHFFFAOYSA-N
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Description

N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide typically involves the reaction of acetamide with formaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an aqueous solution, followed by purification steps that include evaporation under reduced pressure and recrystallization from solvents like acetone and diethyl ether .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(hydroxymethyl)acetamide: A simpler analog with similar functional groups but lacking the trimethoxyoxan ring.

    Acetamidomethanol: Another related compound with a hydroxymethyl group attached to an acetamide moiety.

Uniqueness

N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide is unique due to its complex structure, which includes multiple functional groups and a trimethoxyoxan ring

Properties

CAS No.

63573-30-8

Molecular Formula

C11H21NO6

Molecular Weight

263.29 g/mol

IUPAC Name

N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide

InChI

InChI=1S/C11H21NO6/c1-6(14)12-8-10(16-3)9(15-2)7(5-13)18-11(8)17-4/h7-11,13H,5H2,1-4H3,(H,12,14)

InChI Key

UENBKIBBXMYQCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)OC)OC

Origin of Product

United States

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